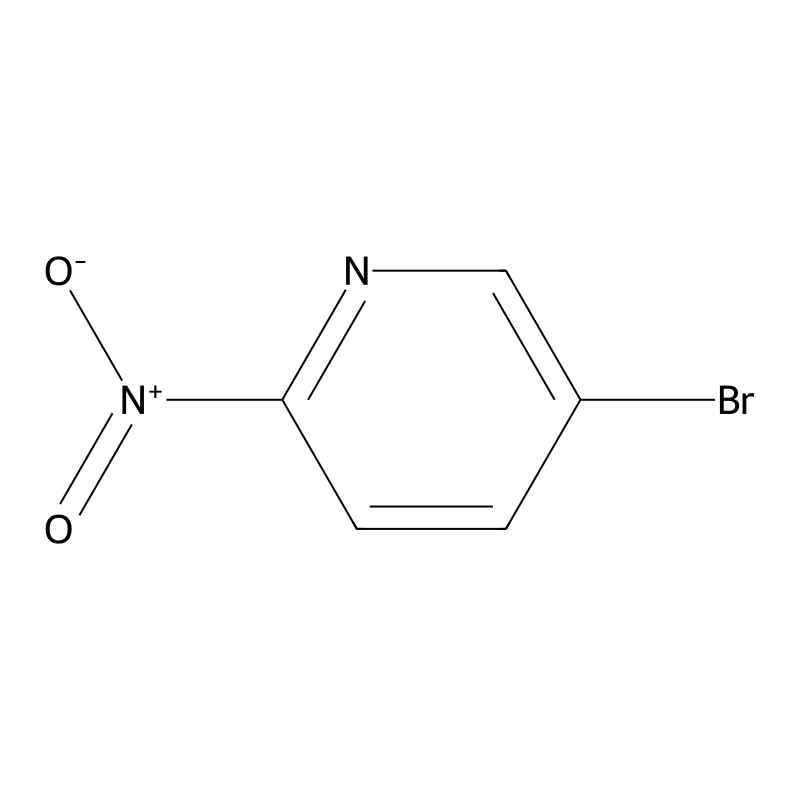

5-Bromo-2-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Bromo-2-nitropyridine is an organic compound with the molecular formula and a molecular weight of approximately 202.99 g/mol. This compound appears as a colorless or faint yellow solid at room temperature and is classified under various chemical categories due to its functional groups, including a bromine atom and a nitro group attached to a pyridine ring. The compound is known for its applications in pharmaceuticals, pesticides, and dye production .

- Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.

- Flammability: May be combustible.

- Reactivity: May react with strong oxidizing agents or reducing agents.

Synthesis and Characterization:

5-Bromo-2-nitropyridine is a heterocyclic aromatic compound with the chemical formula C5H3BrN2O2. Its synthesis has been described in several research publications, often involving nitration of 5-bromopyridine with various nitrating agents like nitric acid or mixed acid (nitric and sulfuric acid) under controlled conditions [, ].

The characterization of 5-bromo-2-nitropyridine relies on various techniques like:

- Melting point determination: This helps confirm the purity of the synthesized compound [].

- Nuclear magnetic resonance (NMR) spectroscopy: This provides information about the structure and functional groups present in the molecule [].

- Mass spectrometry: This helps determine the molecular weight and identify the compound [].

Potential Applications:

Research suggests that 5-bromo-2-nitropyridine may hold potential in various scientific research areas, including:

- Medicinal chemistry: Studies have explored its potential as a precursor for the synthesis of novel bioactive compounds with potential therapeutic applications [].

- Materials science: Research suggests its use in the development of functional materials like polymers and coordination complexes [, ].

- Organic synthesis: 5-Bromo-2-nitropyridine can act as a versatile building block for the synthesis of more complex molecules due to the presence of reactive bromine and nitro groups [].

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction: The nitro group can be reduced to an amine using reducing agents like iron or zinc in acidic conditions.

- Oxidation: Under oxidative conditions, the compound can form various derivatives, including nitroso compounds.

These reactions are significant for synthesizing more complex molecules in medicinal chemistry .

Recent studies have highlighted the toxicological aspects of 5-bromo-2-nitropyridine. It has been linked to methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, leading to reduced oxygen-carrying capacity in the blood. Symptoms of exposure include dizziness, cyanosis, fatigue, and potential acute renal failure . The compound's structural similarities to other nitro compounds may explain its biological activity and toxicity profile .

The synthesis of 5-bromo-2-nitropyridine typically involves the oxidation of 2-amino-5-bromopyridine using hydrogen peroxide as the oxidizing agent. The general steps include:

- Preparation of Reaction Mixture: Combine 2-amino-5-bromopyridine with a solvent mixture (acetone/water) and an appropriate catalyst.

- Oxidation: Gradually add hydrogen peroxide while controlling the temperature to facilitate the reaction.

- Isolation of Product: After completion, filter out the catalyst and adjust the pH before crystallizing the product from the solution.

This method yields high purity levels (up to 99.82%) and demonstrates scalability for industrial applications .

5-Bromo-2-nitropyridine serves multiple purposes across various industries:

- Pharmaceuticals: It acts as an intermediate in synthesizing active pharmaceutical ingredients.

- Agriculture: Used in developing pesticides due to its biological activity against pests.

- Dyes: Employed in producing colorants due to its chemical structure allowing for dyeing processes .

Studies have indicated that 5-bromo-2-nitropyridine can interact with biological systems leading to significant health risks. For instance, exposure can cause oxidative stress, resulting in cellular damage and hemolytic anemia. These interactions underscore the importance of handling this compound with caution in laboratory and industrial settings .

Several compounds share structural features with 5-bromo-2-nitropyridine, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Nitropyridine | Lacks bromine; primarily used as a precursor in syntheses. | |

| 3-Bromo-6-nitropyridine | Different substitution pattern; used in similar applications but with distinct reactivity. | |

| 4-Bromo-3-nitropyridine | Another positional isomer with differing properties and uses. |

The uniqueness of 5-bromo-2-nitropyridine lies in its specific bromination pattern and biological activity profile, which distinguishes it from other nitropyridines .

Oxidation-Based Synthesis Approaches

The oxidation of 2-amino-5-bromopyridine represents the most direct route to 5-bromo-2-nitropyridine. Hydrogen peroxide (H₂O₂) in acidic media achieves conversions >90% at 40°C, with acetone/water mixtures (7:1 v/v) enhancing solubility and reaction homogeneity. A catalytic system using S/ZW (15 wt%) reduces H₂O₂ decomposition, achieving 92.8% yield and 99.82% purity after recrystallization.

Peracetic acid offers an alternative pathway, particularly in glacial acetic acid solvent. At 40°C, this method delivers 85.4% yield but requires careful temperature control to suppress dibromide byproducts. Comparative studies show H₂O₂-based methods are preferable for large-scale applications due to lower cost and reduced corrosion risks.

Table 1: Oxidation Methods for 5-Bromo-2-Nitropyridine

| Oxidant | Solvent | Temperature | Catalyst | Yield | Purity | |

|---|---|---|---|---|---|---|

| H₂O₂ (30%) | Acetone/water | 40°C | S/ZW | 92.8% | 99.82% | |

| Peracetic acid | Glacial acetic acid | 40°C | None | 85.4% | 98.5% | |

| HNO₃/H₂SO₄ | Sulfuric acid | 50°C | None | 62% | 99.0% |

Bromination and Nitration Strategies

Regioselective bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in acetonitrile at 0–5°C produces 5-bromo-2-aminopyridine with >20:1 selectivity over 3-bromo isomers. Subsequent nitration employs mixed acid systems (HNO₃/H₂SO₄) or continuous flow reactors.

A two-step continuous flow process nitrates pyridine N-oxide to 4-nitropyridine N-oxide, followed by PCl₃-mediated deoxygenation. This approach minimizes intermediate accumulation, achieving 83% yield with residence times under 5 minutes. Adiabatic calorimetry confirms the safety of this method, with decomposition energies <1,500 J/g.

Catalytic and Solvent-Optimized Reaction Systems

Maleic anhydride derivatives like 2,3-dimethylmaleic anhydride (DMMA) enhance H₂O₂ efficiency in N-oxidation steps, critical for precursor synthesis. DMMA stabilizes peracid intermediates, enabling 89% conversion for electron-deficient pyridines. Solvent selection profoundly impacts yields:

- Acetonitrile/water (7:1): Maximizes substrate solubility and oxidant stability.

- 1,2-Dichloroethane (DCE): Facilitates extraction of nitro intermediates in flow systems.

- Glacial acetic acid: Ideal for peracid-mediated oxidations but complicates downstream neutralization.

Large-Scale Industrial Production Challenges

Scaling 5-bromo-2-nitropyridine synthesis introduces critical safety and operational hurdles:

- Exothermic Risks: H₂O₂ decomposes exothermically (ΔTₐd ≈ 150°C), necessitating jacketed reactors and controlled addition rates.

- Byproduct Management: Dibromo impurities (e.g., 3,5-dibromopyridine) form at >0.1% if bromination exceeds stoichiometric ratios. Sodium dithionite quenching reduces peroxides, while isopropanol/water recrystallization achieves >99% purity.

- Continuous Flow Adoption: Tubular reactors (ID = 2.1 mm) enable safe nitration at 50°C, reducing hazardous intermediate stockpiling.

Figure 1: Continuous Flow Synthesis Schematic

[Pyridine N-oxide] → [HNO₃/H₂SO₄ @ 50°C] → [4-Nitropyridine N-oxide] ↓ [PCl₃/CH₃CN @ 50°C] → [4-Nitropyridine] → [Bromination] → [5-Bromo-2-nitropyridine] XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant